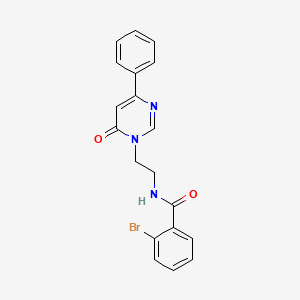

2-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2/c20-16-9-5-4-8-15(16)19(25)21-10-11-23-13-22-17(12-18(23)24)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKIECSXCBHMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Observations

Physicochemical Properties

- However, nitro groups may also confer instability under reducing conditions .

- Molecular Weight and Lipophilicity: The tert-butyl and pyridinyl groups in 6f () increase molecular weight (MW ≈ 500 Da) and lipophilicity (clogP > 4), which may limit blood-brain barrier penetration. The target compound’s simpler ethyl linker and smaller pyrimidinone ring (MW ≈ 430 Da, estimated clogP ≈ 3) suggest improved pharmacokinetic properties .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 2-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide?

The compound is synthesized via multi-step reactions, typically involving:

- Pyrimidinone scaffold preparation : Cyclization of precursors like 4-phenyl-6-hydroxypyrimidine under reflux conditions.

- Ethyl linker introduction : Alkylation or nucleophilic substitution to attach the ethyl chain to the pyrimidinone nitrogen.

- Benzamide coupling : Amide bond formation between 2-bromobenzoic acid derivatives and the ethylamine intermediate using coupling agents like EDCI or HOBt . Yields (70–85%) depend on reaction parameters (temperature, solvent polarity, and catalyst choice).

Q. Which spectroscopic techniques validate the structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.4–8.1 ppm), pyrimidinone C5-H (δ ~5.9 ppm), and amide NH (δ ~10.9 ppm) confirm connectivity .

- IR spectroscopy : Stretching bands for amide C=O (~1669 cm⁻¹) and pyrimidinone C=O (~1681 cm⁻¹) .

- Mass spectrometry : HRMS (e.g., m/z 488.0155 [M+H]⁺) verifies molecular weight .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screenings focus on:

- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Enzyme inhibition : HDAC isoform selectivity assays (e.g., class I HDACs) using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Purification : Gradient chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (methanol/water) to achieve >95% purity .

- Reagent optimization : Substituting EDCI with T3P® enhances amidation efficiency .

Q. What structural insights can X-ray crystallography provide for this compound?

Using SHELXL (via SHELX suite):

- Resolve bond angles/distances (e.g., pyrimidinone ring planarity, amide torsion angles) to correlate geometry with bioactivity .

- Identify halogen bonding (Br···O/N interactions) influencing molecular packing .

Q. How do substituent variations impact pharmacological activity?

- Electron-withdrawing groups (e.g., Br at benzamide): Enhance antibacterial potency by increasing membrane permeability .

- Pyrimidinone modifications : 4-Phenyl substitution improves HDAC inhibition (IC₅₀ < 50 nM) compared to alkyl analogs .

- Ethyl linker flexibility : Longer chains reduce target binding affinity due to conformational entropy .

Q. How to resolve contradictory data in cytotoxicity vs. enzymatic inhibition?

- Dose-response profiling : Separate off-target effects (e.g., hERG inhibition) using patch-clamp assays (IC₅₀ > 30 μM acceptable) .

- Metabolic stability assays : Compare hepatic clearance rates across species (e.g., mouse vs. human hepatocytes) to validate translational relevance .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with HDAC active sites (e.g., Zn²⁺ coordination via pyrimidinone carbonyl) .

- MD simulations (AMBER) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

- Core modifications : Synthesize analogs with varied pyrimidinone substituents (e.g., 4-fluoro, 4-chloro) .

- Functional group swaps : Replace benzamide with sulfonamide or urea to probe hydrogen-bonding requirements .

- Pharmacophore mapping : Overlay crystal structures to identify critical interaction motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.